molecular formula C15H16N2O2 B7559071 N-[(2-phenoxypyridin-4-yl)methyl]propanamide

N-[(2-phenoxypyridin-4-yl)methyl]propanamide

Cat. No. B7559071
M. Wt: 256.30 g/mol
InChI Key: RLPYYCZCRZRVBW-UHFFFAOYSA-N
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Description

N-[(2-phenoxypyridin-4-yl)methyl]propanamide, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPM is a small molecule inhibitor that targets the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation.

Mechanism of Action

N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, which is essential for transcriptional elongation. By inhibiting this interaction, N-[(2-phenoxypyridin-4-yl)methyl]propanamide effectively shuts down the transcriptional machinery of cancer cells, leading to their death. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to inhibit the expression of genes that are critical for cancer cell survival and proliferation. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-phenoxypyridin-4-yl)methyl]propanamide in lab experiments is its specificity for the BRD4 protein, which makes it an effective tool for studying the role of BRD4 in cancer and other diseases. However, N-[(2-phenoxypyridin-4-yl)methyl]propanamide has some limitations as well. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells. In addition, N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-[(2-phenoxypyridin-4-yl)methyl]propanamide research. One area of focus is the development of more potent and selective inhibitors of the BRD4 protein. Another area of focus is the study of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, N-[(2-phenoxypyridin-4-yl)methyl]propanamide may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide.
Conclusion
In conclusion, N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-[(2-phenoxypyridin-4-yl)methyl]propanamide works by inhibiting the protein-protein interaction between BRD4 and acetylated histones, leading to the inhibition of transcriptional elongation. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been shown to have significant biochemical and physiological effects on cancer cells, making it a promising candidate for cancer treatment. However, further research is needed to fully understand the potential applications of N-[(2-phenoxypyridin-4-yl)methyl]propanamide in the treatment of other diseases.

Synthesis Methods

N-[(2-phenoxypyridin-4-yl)methyl]propanamide can be synthesized using a multistep synthesis method that involves the reaction of 4-bromopyridine with phenol to form 2-phenoxypyridine. The resulting compound is then reacted with chloroacetyl chloride to form N-(2-chloroacetyl)pyridin-4-amine, which is then reacted with 2-propanolamine to form N-[(2-phenoxypyridin-4-yl)methyl]propanamide. The synthesis of N-[(2-phenoxypyridin-4-yl)methyl]propanamide is a complex process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

N-[(2-phenoxypyridin-4-yl)methyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that N-[(2-phenoxypyridin-4-yl)methyl]propanamide can effectively inhibit the growth of cancer cells by targeting the BRD4 protein, which plays a critical role in cancer cell proliferation and survival. N-[(2-phenoxypyridin-4-yl)methyl]propanamide has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-[(2-phenoxypyridin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-14(18)17-11-12-8-9-16-15(10-12)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPYYCZCRZRVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC(=NC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-phenoxypyridin-4-yl)methyl]propanamide

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